Levamisole Hydrochloride (CAS 16595-80-5) is the enantiomerically pure, levorotatory isomer of tetramisole, formulated as a highly water-soluble hydrochloride salt [1]. In procurement contexts, it is primarily sourced for two distinct functional roles: as a potent anthelmintic agent that acts as a nicotinic acetylcholine receptor (nAChR) agonist, and as a highly selective, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Unlike crude racemic mixtures or free base forms, Levamisole HCl offers a standardized, highly processable crystalline solid that dissolves readily in aqueous buffers, making it the definitive choice for injectable veterinary formulations, cell culture media, and precision immunohistochemistry (IHC) workflows where endogenous enzyme quenching is required [1].
Substituting Levamisole Hydrochloride with closely related analogs or alternative forms introduces severe process and performance liabilities. Utilizing the free base form requires organic solvents like DMSO or ethanol for dissolution, which can induce physiological artifacts or solvent toxicity in sensitive in vitro cellular assays . Furthermore, substituting with the cheaper racemic precursor, Tetramisole, introduces the inactive dextrorotatory (D) isomer, which halves the effective potency per milligram and significantly increases the risk of neurotoxic side effects in in vivo models [1]. In biochemical assays, replacing Levamisole HCl with broad-spectrum phosphatase inhibitors (such as EDTA) indiscriminately chelates metal ions, destroying the activity of both endogenous phosphatases and the specific intestinal alkaline phosphatase reporters used in ELISA and IHC, thereby ruining assay readouts [2].
For biological assays and liquid formulations, the solubility of the active pharmaceutical ingredient is paramount. Levamisole Hydrochloride demonstrates exceptional aqueous solubility, reaching up to 210 mg/mL in water, allowing for the direct preparation of highly concentrated stock solutions in standard physiological buffers like PBS[1]. In stark contrast, Levamisole free base is practically insoluble in water, necessitating the use of organic solvents such as DMSO or ethanol [2]. The reliance on organic solvents can introduce confounding physiological artifacts in cell-based assays and complicates the manufacturing of aqueous veterinary injectables.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Levamisole HCl (~210 mg/mL in water) |
| Comparator Or Baseline | Levamisole Free Base (Practically insoluble in water) |
| Quantified Difference | >200-fold increase in aqueous solubility, eliminating the need for organic solvents. |
| Conditions | Ambient temperature dissolution in water or PBS (pH 7.2). |
Procuring the HCl salt ensures seamless integration into aqueous workflows, eliminating solvent-induced toxicity and simplifying formulation steps.
Levamisole is the purified S-(-)-isomer of the racemic mixture tetramisole. Procurement of the enantiomerically pure Levamisole Hydrochloride directly impacts dosing efficiency and safety margins. Studies and veterinary guidelines indicate that Levamisole possesses roughly twice the anthelmintic potency compared to tetramisole, as the D-isomer in the racemate is biologically inactive against target receptors [1]. More importantly, eliminating the D-isomer significantly widens the safety margin, reducing the incidence of neurotoxic side effects and off-target neuronal suppression that are prevalent when dosing with the racemic mixture [2].
| Evidence Dimension | Anthelmintic Potency and Safety Margin |
| Target Compound Data | Levamisole HCl (Pure S-isomer, 100% active fraction) |
| Comparator Or Baseline | Tetramisole HCl (Racemic mixture, 50% active fraction with higher toxicity) |
| Quantified Difference | 2x higher specific activity per milligram with a significantly reduced neurotoxicity profile. |
| Conditions | In vivo anthelmintic dosing and toxicological evaluation. |
Buyers formulating veterinary therapeutics or conducting in vivo research must select Levamisole over Tetramisole to halve the required dosage and minimize off-target toxicity.
In immunohistochemistry (IHC) and ELISA, blocking endogenous enzyme activity without affecting the reporter enzyme is critical for signal-to-noise optimization. Levamisole Hydrochloride acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), exhibiting a Ki of approximately 16 µM [1]. Crucially, it does not inhibit intestinal or placental alkaline phosphatase isoforms [2]. If a generic phosphatase inhibitor or chelator is used, it will quench the calf intestinal alkaline phosphatase (CIP) commonly used as the assay reporter. Levamisole's unique selectivity allows it to be added directly to the substrate buffer to suppress background noise while preserving the target signal.
| Evidence Dimension | Alkaline Phosphatase Isoform Inhibition |
| Target Compound Data | Levamisole HCl (Inhibits TNAP at Ki ~16 µM; 0% inhibition of intestinal ALP) |
| Comparator Or Baseline | Broad-spectrum inhibitors/chelators (e.g., EDTA, which inhibits all ALP isoforms) |
| Quantified Difference | Complete preservation of intestinal ALP reporter activity while suppressing >80% of endogenous TNAP background at 1 mM concentrations. |
| Conditions | IHC or ELISA substrate buffer formulation. |
Levamisole HCl is the mandatory choice for background quenching in alkaline phosphatase-based immunoassays, as generic inhibitors will destroy the assay readout.
Due to its selective uncompetitive inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and its inability to inhibit intestinal isoforms, Levamisole HCl is routinely formulated into IHC and ELISA substrate buffers. It effectively suppresses endogenous background noise in liver, kidney, and bone tissues without compromising the signal from calf intestinal alkaline phosphatase (CIP) conjugated antibodies [1].
Leveraging its high aqueous solubility (up to 210 mg/mL) and enantiomeric purity, Levamisole HCl is the preferred active pharmaceutical ingredient for manufacturing liquid oral drenches and injectable anthelmintics for livestock. It avoids the solvent requirements of the free base and the toxicity risks associated with racemic tetramisole [2].
As a potent nicotinic acetylcholine receptor (nAChR) agonist, Levamisole HCl is used in neurobiology and parasitology research to induce spastic paralysis in model organisms like C. elegans. Its water-soluble salt form allows for precise, solvent-free concentration control in aqueous testing media, ensuring reproducible dose-response curves .
Acute Toxic;Health Hazard